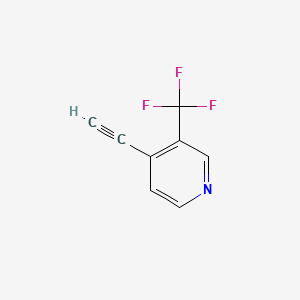
N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorophenyl group and a nitrothiophene moiety, making it a subject of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-fluoroaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3)
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium phosphate (K3PO4)
Major Products Formed
Reduction: Formation of N-(2-fluorophenyl)-5-aminothiophene-2-carboxamide
Substitution: Formation of various substituted phenyl derivatives
Coupling: Formation of biaryl or aryl-vinyl compounds
Applications De Recherche Scientifique
N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
Uniqueness
N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a fluorophenyl group and a nitrothiophene moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H7FN2O3S |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C11H7FN2O3S/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
Clé InChI |
BOPKXLLUZSPQTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




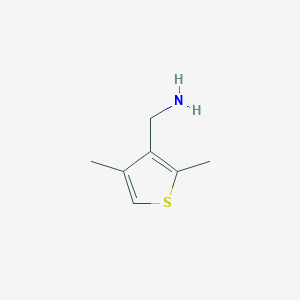
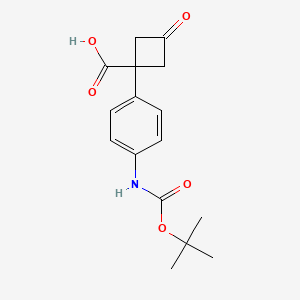
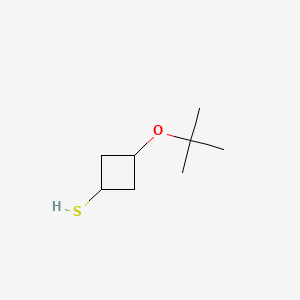
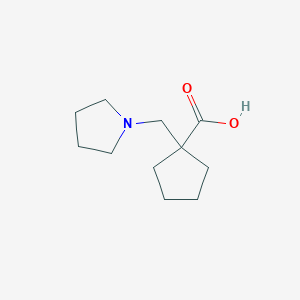
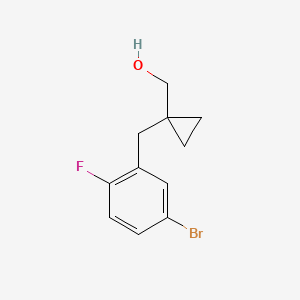
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
